![molecular formula C14H21FN2O3 B2486916 1-[(4-Fluorophenyl)methyl]-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea CAS No. 2320574-22-7](/img/structure/B2486916.png)
1-[(4-Fluorophenyl)methyl]-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea
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Overview
Description
1-[(4-Fluorophenyl)methyl]-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea is a synthetic organic compound characterized by the presence of a fluorophenyl group, a hydroxy-methoxy-methylbutyl chain, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Fluorophenyl)methyl]-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-fluorobenzyl chloride with 2-hydroxy-4-methoxy-2-methylbutylamine to form the corresponding amine derivative. This intermediate is then reacted with isocyanate to yield the final urea compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Fluorophenyl)methyl]-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the urea moiety may produce primary or secondary amines.
Scientific Research Applications
1-[(4-Fluorophenyl)methyl]-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Fluorophenyl)methyl]-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea involves its interaction with specific molecular targets. The fluorophenyl group may facilitate binding to hydrophobic pockets in proteins, while the urea moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Chlorophenyl)methyl]-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea
- 1-[(4-Bromophenyl)methyl]-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea
- 1-[(4-Methylphenyl)methyl]-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea
Uniqueness
1-[(4-Fluorophenyl)methyl]-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, making them more effective in crossing biological membranes and interacting with target proteins.
Biological Activity
1-[(4-Fluorophenyl)methyl]-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula: C₁₅H₁₈FNO₃
- Molecular Weight: 281.31 g/mol
- CAS Number: 88522-72-9
The compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes. The urea moiety is known to facilitate binding with biological targets, influencing pathways such as pain perception and inflammation.
Analgesic Properties
Recent studies have indicated that derivatives of urea compounds can act as antagonists to the transient receptor potential vanilloid 1 (TRPV1), a receptor involved in pain signaling. For example, a related study identified a potent TRPV1 antagonist with structural similarities to this compound, suggesting that this compound may also exhibit analgesic properties through similar mechanisms .
Anti-inflammatory Effects
The compound's structural characteristics suggest potential anti-inflammatory activities. By inhibiting pro-inflammatory cytokines and mediators, it may reduce inflammation in various models. This aligns with findings from other studies that have explored the anti-inflammatory effects of similar urea derivatives .
Study 1: TRPV1 Antagonism
A study focused on the discovery of N-(3-fluoro-4-methylsulfonamidomethylphenyl)urea analogs showed that modifications in the urea structure could enhance TRPV1 antagonism. The findings suggest that compounds with similar frameworks to this compound might also serve as effective TRPV1 antagonists, providing insights into their analgesic potential .
Study 2: Anti-obesity Potential
Research into pharmacotherapeutics for obesity has highlighted the role of compounds that influence the endocannabinoid system. Urea derivatives have been noted for their ability to modulate cannabinoid receptors, suggesting that this compound may also impact weight management and metabolic processes .
Data Table: Biological Activities of Related Compounds
Compound Name | Biological Activity | Mechanism |
---|---|---|
N-(3-fluoro-4-methylsulfonamidomethylphenyl)urea | TRPV1 Antagonist | Inhibition of pain signaling |
SB334867-A | Orexin receptor antagonist | Appetite suppression |
Colchicine | Anti-inflammatory | Microtubule disruption |
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2O3/c1-14(19,7-8-20-2)10-17-13(18)16-9-11-3-5-12(15)6-4-11/h3-6,19H,7-10H2,1-2H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWMJTUILDWSDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNC(=O)NCC1=CC=C(C=C1)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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